Metabolic Stability: N7 Linkage Confers Complete Resistance to Phosphorolytic Cleavage Compared to N9-Linked Purine Nucleosides
7-beta-D-Ribofuranosyl-7H-purine, by virtue of its N7 glycosidic linkage, is entirely resistant to phosphorolytic cleavage by nucleoside phosphorylases—enzymes that efficiently cleave N9-linked purine nucleosides. LePage and Junga (1965) directly demonstrated that a shift in the ribosidic linkage from position 9 to position 7 of the purine ring prevented cleavage in mouse tissue preparations [1]. This finding establishes a binary, qualitative difference in metabolic stability: N9-linked purine nucleosides (including nebularine, adenosine, and inosine) are susceptible to phosphorolysis, whereas N7-linked analogues are not recognized as substrates by the same enzymes.
| Evidence Dimension | Susceptibility to phosphorolytic cleavage by tissue nucleoside phosphorylases |
|---|---|
| Target Compound Data | No cleavage detected (N7 linkage) |
| Comparator Or Baseline | N9-linked purine ribosides: cleaved (thioguanosine, adenosine, 6-mercaptopurine riboside; baseline = cleaved) |
| Quantified Difference | Complete abolition of cleavage (binary: cleaved vs. not cleaved) |
| Conditions | Mouse tissue homogenates; phosphorolytic cleavage assay; Cancer Research 1965 |
Why This Matters
For applications requiring metabolic persistence—such as metabolic tracing, intracellular accumulation studies, or development of enzyme-resistant probes—the N7 scaffold provides a cleavable-to-non-cleavable switch that N9 analogues cannot offer.
- [1] LePage, G. A., & Junga, I. G. (1965). Metabolism of Purine Nucleoside Analogs. Cancer Research, 25(1_Part_1), 46–52. View Source
